3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-fluoro-5-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |
InChI Key |
DGSYGVHIRGHKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Key Properties
| Parameter | 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride | 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride |
|---|---|---|
| Functional Groups | -OH, -F, -SO₂F | -CF₃, -F, -SO₂Cl |
| Electron Effects | -OH (resonance donor/-I), -SO₂F (-I) | -CF₃ (-I), -SO₂Cl (-I) |
| Hydrolytic Stability | High | Low |
| Typical Use | Biomedical probes, polymers | Synthetic intermediates |
Biological Activity
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride (CAS Number: 2138256-08-1) is a compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a benzene ring with a hydroxyl group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as an enzyme inhibitor and biochemical probe.
The biological activity of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. The sulfonyl fluoride group acts as an electrophile, allowing it to irreversibly inhibit enzyme activity by modifying essential amino acids such as serine, cysteine, or histidine. This mechanism is crucial for modulating various biochemical pathways and cellular processes.
Enzyme Inhibition
Research indicates that compounds containing sulfonyl fluoride groups are potent inhibitors of various enzymes. The reactivity of the sulfonyl fluoride moiety facilitates irreversible binding to target enzymes, making 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride a candidate for therapeutic applications against diseases where specific enzyme activities need regulation .
Case Studies
- Cereblon Binding : A study explored the structure–activity relationships of sulfonyl fluorides, revealing that compounds similar to 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride could effectively bind to cereblon, an E3 ubiquitin ligase involved in protein degradation pathways. This interaction highlights the potential for developing novel therapeutic agents targeting protein homeostasis in cancer .
- Chemical Probes : The compound has been utilized as a biochemical probe to study enzyme mechanisms and protein interactions. Techniques such as surface plasmon resonance have been employed to quantify binding affinities and inhibitory effects on target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3-Chloro-5-hydroxybenzene-1-sulfonyl fluoride | Chlorine instead of fluorine | Different reactivity profile due to chlorine |
| 4-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride | Hydroxy group at para position | Variability in electrophilic substitution patterns |
| 3-Fluoro-4-hydroxybenzene-1-sulfonic acid | Sulfonic acid instead of sulfonyl fluoride | Different solubility and acidity characteristics |
The uniqueness of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride lies in its combination of a hydroxy group and a sulfonyl fluoride moiety, which provides distinct reactivity patterns compared to its analogs. This structure allows it to act as a versatile building block in organic synthesis while also exhibiting significant biological activity as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
